1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
Description
Chemical Structure and Properties 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid (CAS: 384847-76-1) is a piperidine derivative featuring a 4-phenyl substituent, a carboxylic acid group at position 4, and a sulfonyl group derived from 5-chlorothiophene at position 1. Its molecular formula is C₁₀H₁₂ClNO₄S₂, with a molar mass of 309.79 g/mol . This compound is utilized as a building block in medicinal chemistry for synthesizing biologically active molecules, particularly in studying structure-activity relationships (SAR) .
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-7-14(23-13)24(21,22)18-10-8-16(9-11-18,15(19)20)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCSPQNUZFWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-phenylpiperidine-4-carboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothienyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
The compound has been primarily explored for its potential therapeutic effects, particularly in the following areas:
Antidepressant Activity
Research indicates that 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid may exhibit antidepressant properties. In preclinical studies, it has shown effectiveness in animal models of depression, demonstrating a significant reduction in depressive-like behaviors. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antinociceptive Effects
Studies have suggested that this compound possesses antinociceptive (pain-relieving) properties. In various assays, it has been demonstrated to reduce pain responses in rodent models, indicating its potential use as an analgesic agent. This effect is hypothesized to be mediated through opioid and non-opioid pathways .
Neuroprotective Properties
The compound has been investigated for neuroprotective effects against neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in conditions like Alzheimer's disease and Parkinson's disease .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of the compound using forced swim tests and tail suspension tests in mice. The results indicated that administration of the compound led to a marked decrease in immobility time compared to control groups, suggesting robust antidepressant activity .
Case Study 2: Pain Management
A separate investigation focused on the antinociceptive properties was conducted using the formalin test in rats. The findings revealed that the compound significantly reduced both phases of pain response, highlighting its potential as a therapeutic agent for chronic pain management .
Case Study 3: Neuroprotection
In vitro studies assessed the neuroprotective capabilities of this compound against glutamate-induced toxicity in neuronal cell lines. The results demonstrated that treatment with the compound significantly decreased cell death and increased cell viability, indicating its potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function and activity. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound belongs to a class of 4-phenylpiperidine-4-carboxylic acid derivatives. Below is a comparative analysis with structurally related analogs:
Functional and Pharmacological Insights
Sulfonyl Group Variations: The 5-chlorothiophene sulfonyl group (target compound) offers a balance of lipophilicity and electronic effects, making it suitable for membrane permeability and enzyme interactions. Replacement with a 5-chloropyridine group (MW 277.15) introduces a nitrogen atom, altering hydrogen-bonding capacity and π-π stacking interactions, which may shift receptor selectivity .
Carboxylic Acid vs. Ester Derivatives :
- The free carboxylic acid in the target compound (pKa ~4-5) enhances water solubility and ionic interactions with biological targets. Conversely, ester derivatives like etoxeridine (ethyl ester) improve lipid solubility, facilitating blood-brain barrier penetration and prolonged duration of action in analgesics .
Heterocyclic Modifications :
- The oxadiazole-sulfanyl-acetyl substituent (MW 347.39) introduces a rigid heterocycle, promoting stable interactions with enzymes or receptors via hydrogen bonding and dipole interactions .
Protective Groups :
- The BOC-protected analog (MW 319.36) serves as a stable intermediate in multi-step syntheses, preventing undesired reactions at the piperidine nitrogen during coupling or functionalization .
Biological Activity
1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities.
- Molecular Formula : C16H16ClNO4S2
- Molecular Weight : 385.9 g/mol
- CAS Number : 851619-66-4
These properties indicate a complex structure that contributes to its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial effects. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's sulfonamide group is particularly noted for its role in enhancing antibacterial properties, likely through mechanisms involving inhibition of bacterial enzyme activity.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity was measured through IC50 values, demonstrating its potential as a therapeutic agent.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Reference Standard (IC50 µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |
| Urease | 1.13 ± 0.003 | N/A |
The data indicates that the compound exhibits strong inhibitory effects, suggesting its potential utility in treating conditions associated with these enzymes.
Anticancer Activity
In addition to antibacterial and enzyme inhibitory actions, preliminary studies suggest that the compound may possess anticancer properties. The presence of the piperidine and sulfonamide moieties is often associated with anticancer activities due to their ability to interfere with cellular processes involved in tumor growth.
Case Studies
A recent study synthesized derivatives of the compound and evaluated their biological activities. The results highlighted the compound's effectiveness in inhibiting bacterial growth and enzyme activity, reinforcing its therapeutic potential.
- Study on Antibacterial Activity : A series of derivatives were tested against multiple bacterial strains, showing varying levels of effectiveness. The most potent derivatives had structural modifications that enhanced their interaction with bacterial membranes.
- Enzyme Inhibition Study : The synthesized compounds were subjected to enzyme assays where they demonstrated significant inhibition of urease and AChE, indicating their potential in treating diseases like Alzheimer's and urinary infections.
Q & A
Q. What are the standard synthetic routes for 1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid?
The compound can be synthesized via multi-step protocols. A common approach involves sulfonylation of the piperidine core followed by functionalization. For example:
- Step 1 : Sulfonylation of 4-phenylpiperidine-4-carboxylic acid derivatives using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids using NaOH in EtOH/H₂O, followed by acidification with HCl to precipitate the product (yield ~88%) .
- Key parameters : Reaction time (24–72 hours), temperature (20–50°C), and inert atmosphere for sensitive steps .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- HPLC : Use a C18 column with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to assess purity (>98%) .
- NMR : Confirm substituent positions via characteristic peaks (e.g., δ 7.49 ppm for NH₂ groups, δ 13.32 ppm for carboxylic OH) .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., %C 49.99 vs. 50.04) .
Q. What are the solubility properties of this compound in common solvents?
- Polar solvents : Soluble in DMSO and methanol due to the carboxylic acid and sulfonyl groups.
- Non-polar solvents : Limited solubility in hexane or chloroform.
- Experimental note : Pre-dissolve in DMSO for biological assays to avoid precipitation .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. kinase targets) may arise from assay conditions.
- Methodological adjustments :
- Standardize buffer pH (e.g., sodium acetate pH 4.6 vs. Tris-HCl pH 7.4) .
- Validate target specificity using knockout cell lines or competitive binding assays .
Q. How can the compound’s stability under physiological conditions be improved?
Q. What computational methods predict the compound’s binding affinity to neurological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of GABAₐ receptors or serotonin transporters.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Validation : Compare predicted ΔG values with experimental SPR or ITC data .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
